N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S/c1-10-16(11(2)23-19-10)24(21,22)17-7-8-20-15(13-5-6-13)9-14(18-20)12-3-4-12/h9,12-13,17H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPPHVHHEXUFKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the isoxazole and sulfonamide groups. Common reagents used in these reactions include cyclopropylamine, ethyl acetoacetate, and sulfonyl chlorides. The reaction conditions often require controlled temperatures, catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and catalysts for chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Pyrazole Core Modifications
- Cyclopropyl groups are also electron-withdrawing, which may modulate the pyrazole’s aromaticity and reactivity.
- Compound 27 : The 4-butyl and 3,5-dimethyl substituents increase hydrophobicity, which could enhance membrane permeability but reduce solubility .
- Catalog Compound : The thiophene substituent adds aromaticity, favoring interactions with hydrophobic or π-rich binding sites, unlike the cyclopropyl groups in the target compound .
Sulfonamide Linkage and Heterocyclic Systems
Functional Group Variations
- Sulfonamide vs. Carboxamide : The sulfonamide group (target compound, Compound 27, catalog compound) is a stronger acid (pKa ~1–2) than carboxamides (pKa ~4–5), influencing ionization state and bioavailability. AB-CHFUPYCA’s carboxamide group may reduce solubility but improve membrane penetration.
Research Findings and Implications
- Synthetic Accessibility : Compound 27 was synthesized in 76% yield via a urea coupling reaction , suggesting that similar routes could apply to the target compound. However, the dicyclopropyl groups may require specialized cyclopropanation reagents.
- Spectroscopic Profiles : IR and NMR data for Compound 27 (e.g., SO₂ stretching at 1385/1164 cm⁻¹, aromatic proton signals) provide a benchmark for validating the target compound’s structure.
- Thermal Properties : The catalog compound’s melting point (138–142°C for Compound 27 ) indicates moderate crystallinity, likely influenced by substituent bulk.
Biological Activity
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, target interactions, and relevant case studies.
Structural Characteristics
The compound features a unique structural arrangement characterized by:
- Pyrazole Ring : Provides a core structure that facilitates various interactions with biological targets.
- Oxazole and Sulfonamide Groups : These groups are known for their roles in enhancing solubility and bioactivity.
Biological Activity Overview
Research indicates that compounds containing the oxazole and pyrazole moieties exhibit a broad spectrum of biological activities, including:
- Anticancer Activity : Inhibition of tumor cell proliferation.
- Antimicrobial Properties : Activity against various bacterial and fungal strains.
- Anti-inflammatory Effects : Modulation of inflammatory pathways.
The biological activity of this compound primarily involves:
- Inhibition of Key Enzymes : The compound has shown inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Targeting Sirtuins and Deacetylases : It interacts with human deacetylase Sirtuin 2 (HDSirt2) and other deacetylases, influencing cellular processes related to cancer progression and inflammation .
Anticancer Activity
A study demonstrated that derivatives of oxazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance:
- HeLa Cells : The compound showed significant inhibition of proliferation with an IC50 value in the low micromolar range.
Antimicrobial Effects
Research indicated that similar pyrazole-based compounds possess notable antimicrobial activity. For example:
- Staphylococcus aureus : Exhibited minimum inhibitory concentration (MIC) values suggesting effective bactericidal properties .
Anti-inflammatory Properties
The compound's ability to modulate inflammatory responses was highlighted in experiments where it reduced levels of pro-inflammatory cytokines in vitro.
Data Tables
Q & A
Q. What experimental methodologies are recommended for synthesizing N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide?
Synthesis typically involves multi-step reactions, including sulfonamide coupling, cyclopropane functionalization, and pyrazole/oxazole ring formation. Key steps may include:
- Sulfonamide coupling : Reacting a sulfonyl chloride intermediate with an amine-containing precursor under anhydrous conditions (e.g., DCM, TEA catalyst) .
- Cyclopropane introduction : Use of cyclopropanation reagents (e.g., Simmons-Smith) or transition-metal-catalyzed cross-coupling to attach cyclopropyl groups to the pyrazole ring .
- Ring formation : Oxazole rings can be synthesized via condensation reactions (e.g., Robinson-Gabriel synthesis) using carboxylic acid derivatives and ammonia equivalents .
Methodological Tip: Monitor reaction progress using LC-MS or NMR to identify intermediates and optimize yields.
Q. What analytical techniques are critical for characterizing this compound?
- X-ray crystallography : Resolve crystal structure using SHELX software for refinement, particularly SHELXL for small-molecule analysis. Document bond lengths, angles, and torsional strain in cyclopropyl groups .
- Spectroscopy : Combine H/C NMR (to confirm substituent positions) and HRMS (for molecular weight validation).
- Thermal analysis : DSC/TGA to assess stability and melting behavior, critical for formulation studies.
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in biological systems?
- Docking studies : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins, focusing on sulfonamide’s hydrogen-bonding capacity and cyclopropyl-induced steric effects.
- DFT calculations : Analyze electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attacks .
Data Contradiction Note: If experimental bioactivity diverges from predictions, re-evaluate force field parameters or solvent effects in simulations.
Q. How should researchers address contradictions in crystallographic data refinement?
- Twinned data handling : Use SHELXL’s TWIN/BASF commands for twinned crystals. Compare R-factors before/after refinement to validate corrections .
- Disorder modeling : For flexible ethyl or cyclopropyl groups, apply PART/SUMP restraints to resolve electron density ambiguities .
Methodological Validation: Cross-check with spectroscopic data to ensure structural consistency.
Q. What strategies optimize the compound’s solubility and bioavailability for pharmacological studies?
- Salt formation : Screen counterions (e.g., sodium, hydrochloride) to improve aqueous solubility.
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to the sulfonamide moiety, leveraging its metabolic stability .
- Co-crystallization : Explore co-crystals with coformers (e.g., nicotinamide) to enhance dissolution rates .
Q. How can researchers validate the compound’s metabolic stability in vitro?
- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS.
- CYP450 inhibition screening : Use fluorogenic substrates to assess interactions with CYP3A4/2D6 isoforms, critical for avoiding drug-drug interactions .
Methodological Challenges and Solutions
Q. How to design experiments for analyzing structure-activity relationships (SAR) of derivatives?
Q. What statistical approaches are suitable for resolving contradictory biological activity data?
Q. How to troubleshoot low yields in cyclopropane functionalization steps?
- Catalyst optimization : Screen palladium/copper catalysts (e.g., Pd(OAc), CuI) for cross-coupling efficiency.
- Reaction monitoring : Use in situ IR spectroscopy to detect intermediates and adjust reaction times .
Data Presentation Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
